(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine
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Overview
Description
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a styryl group substituted with three methoxy groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The 7 position is methylated using methyl iodide under similar conditions.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the xanthine derivative is reacted with 2,3,4-trimethoxystyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethyl-substituted xanthine.
Substitution: Formation of various substituted xanthine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study xanthine oxidase activity.
Medicine: Potential therapeutic applications due to its stimulant properties.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in various physiological effects, including stimulation of the central nervous system. The compound may also interact with adenosine receptors, contributing to its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to the presence of the styryl group with methoxy substitutions, which may impart distinct chemical and biological properties compared to other xanthine derivatives.
Properties
CAS No. |
155271-05-9 |
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Molecular Formula |
C21H26N4O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,3-diethyl-7-methyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O5/c1-7-24-19-16(20(26)25(8-2)21(24)27)23(3)15(22-19)12-10-13-9-11-14(28-4)18(30-6)17(13)29-5/h9-12H,7-8H2,1-6H3/b12-10+ |
InChI Key |
CHBQGXAYJRZXCQ-ZRDIBKRKSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC)C |
Origin of Product |
United States |
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